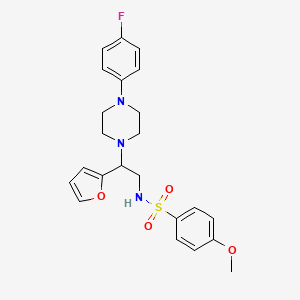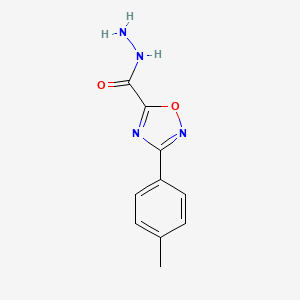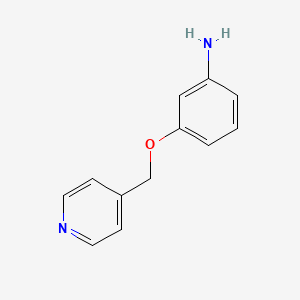![molecular formula C26H27ClN10O2S B2506560 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione CAS No. 674338-32-0](/img/no-structure.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C26H27ClN10O2S and its molecular weight is 579.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into compounds with the core structure of purine-2,6-dione derivatives has been conducted to explore their potential biological activities. Various derivatives have been synthesized and tested for activities such as antiasthmatic, antihistaminic, anticonvulsant, cardiovascular, and antiproliferative effects against cancer cells.
- Antiasthmatic Agents : Synthesis of xanthene derivatives aiming at developing antiasthmatic agents has shown significant activity, indicating the potential of purine derivatives in treating respiratory conditions (Bhatia et al., 2016).
- Antihistaminic Activity : Derivatives evaluated for antihistaminic activity demonstrated potential in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, highlighting their therapeutic potential in allergy treatments (Pascal et al., 1985).
- Anticonvulsant Properties : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, offering promising results in models of seizures, which suggests the utility of these compounds in the treatment of epilepsy (Obniska et al., 2010).
- Cardiovascular Activity : Research on derivatives for cardiovascular activities, including antiarrhythmic and hypotensive effects, indicates a potential application in the treatment of heart conditions (Chłoń-Rzepa et al., 2004).
- Antiproliferative Effects : Investigations into the antiproliferative effects of derivatives against cancer cells, particularly breast cancer cells, reveal their potential as anticancer agents (Yurttaş et al., 2014).
Wirkmechanismus
Target of Action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to interact with various biological targets . Piperazine derivatives have been found to exhibit a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the broad range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, certain storage conditions may be necessary to maintain the compound’s stability .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the addition of a tetrazole-containing thiol to the resulting intermediate.", "Starting Materials": [ "3-chlorophenylpiperazine", "3-methyl-7-bromo-8-nitro-purine-2,6-dione", "1-phenyltetrazole-5-thiol" ], "Reaction": [ "The 3-chlorophenylpiperazine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "The 3-methyl-7-bromo-8-nitro-purine-2,6-dione is reduced with palladium on carbon and hydrogen gas to form the corresponding 7-amino-purine-2,6-dione.", "The sodium salt of the piperazine derivative is added to the 7-amino-purine-2,6-dione in DMF, and the resulting mixture is heated to form the intermediate.", "The tetrazole-containing thiol is added to the intermediate in DMF, and the resulting mixture is heated to form the final product." ] } | |
CAS-Nummer |
674338-32-0 |
Molekularformel |
C26H27ClN10O2S |
Molekulargewicht |
579.08 |
IUPAC-Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
InChI |
InChI=1S/C26H27ClN10O2S/c1-33-22-21(23(38)29-25(33)39)36(11-6-16-40-26-30-31-32-37(26)19-8-3-2-4-9-19)24(28-22)35-14-12-34(13-15-35)20-10-5-7-18(27)17-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,29,38,39) |
InChI-Schlüssel |
BPCZVBDLFLUEII-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCSC5=NN=NN5C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



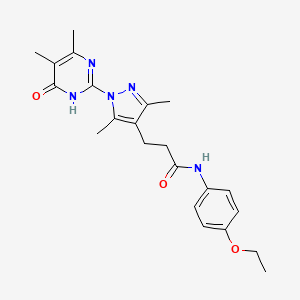
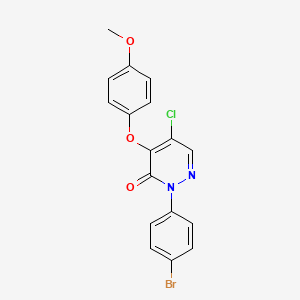

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)
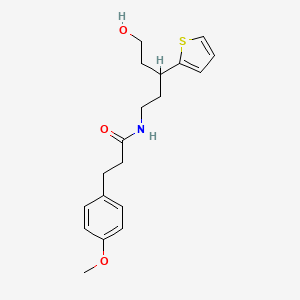
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)
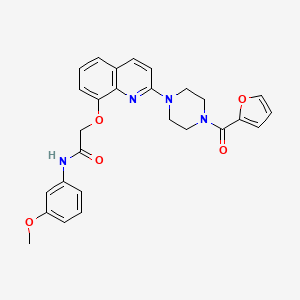

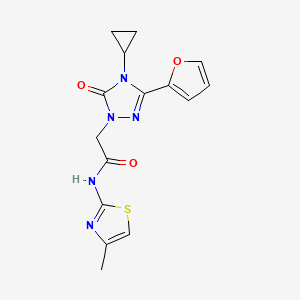
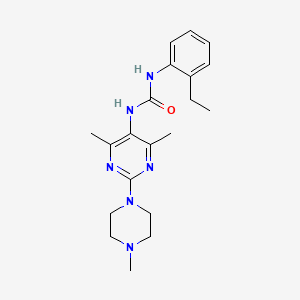
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
